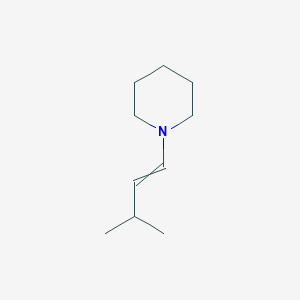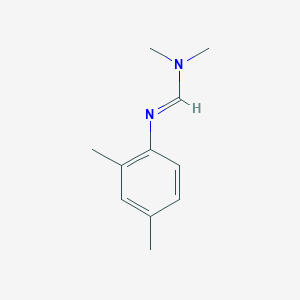
(3-Amino-4-methoxyphenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-methoxyphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a methoxy group, and a phosphonic acid group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methoxyphenyl)phosphonic acid typically involves the Kabachnik-Fields reaction, which is a one-pot multi-component reaction. This reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite . The reaction conditions often require the use of a catalyst or microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production methods for phosphonic acids, including this compound, often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that involves the use of bromotrimethylsilane followed by methanolysis .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Amino-4-methoxyphenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include phosphonic acid derivatives, reduced amines, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-methoxyphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of corrosion inhibitors, flame retardants, and chelating agents
Wirkmechanismus
The mechanism of action of (3-Amino-4-methoxyphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Aminomethylphosphonic acid: Similar in structure but lacks the methoxy group.
(4-Amino-3-methoxyphenyl)phosphonic acid: Similar but with different positions of the amino and methoxy groups.
(3-Amino-4-hydroxyphenyl)phosphonic acid: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness: (3-Amino-4-methoxyphenyl)phosphonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52644-26-5 |
|---|---|
Molekularformel |
C7H10NO4P |
Molekulargewicht |
203.13 g/mol |
IUPAC-Name |
(3-amino-4-methoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10NO4P/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
ADEXNPNSGDGRGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)P(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)





![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)

